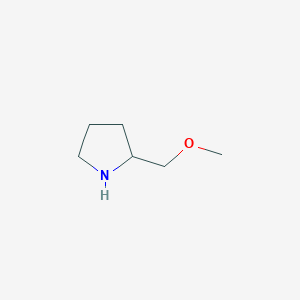![molecular formula C12H19NO4 B6282751 2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 2411641-38-6](/img/new.no-structure.jpg)
2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(tert-butoxy)carbonyl]-2-azabicyclo[410]heptane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure It contains an amine group protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The tert-butoxycarbonyl group is introduced to protect the amine group during the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to facilitate the efficient formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and stereoisomers.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and peptidomimetics.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The Boc-protected amine group can be deprotected under specific conditions, allowing the compound to participate in various biochemical reactions. The bicyclic structure introduces strain, which can influence the reactivity and binding affinity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-5-carboxylic acid
- 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
Uniqueness
2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the Boc-protected amine group also allows for selective deprotection and functionalization, making it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
2411641-38-6 |
|---|---|
Fórmula molecular |
C12H19NO4 |
Peso molecular |
241.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



